

Spectral data for 3-Iodo-N-methyl-benzenamine (NMR, IR, Mass Spec)

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<i>Compound of Interest</i>	
Compound Name:	3-Iodo-N-methyl-benzenamine
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An In-depth Technical Guide to the Spectral Analysis of **3-Iodo-N-methyl-benzenamine**

Introduction: The Analytical Imperative in Modern Chemistry

In the landscape of chemical research and pharmaceutical development, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent work is built. Trivial errors in identification can lead to the invalidation of extensive biological or material science data. It is here that spectroscopic analysis provides a definitive, multi-faceted "fingerprint" of a molecule. This guide offers a detailed examination of **3-Iodo-N-methyl-benzenamine** (CAS No. 61829-42-3), a substituted aniline derivative, through the primary lenses of modern analytical chemistry: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

3-Iodo-N-methyl-benzenamine, with the molecular formula C_7H_8IN and a molecular weight of 233.05 g/mol, presents a unique combination of functional groups and substitution patterns that are ideally suited for spectroscopic dissection.[\[1\]](#)[\[2\]](#) We will explore not just the data itself, but the underlying principles that make each technique a powerful tool for structural elucidation, providing researchers with the insights needed to interpret and validate their own findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It probes the magnetic properties of atomic nuclei, primarily ^1H (proton) and ^{13}C , revealing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Expertise in Practice: Why NMR is Foundational

The choice to begin with NMR is deliberate. It provides a direct map of the carbon-hydrogen framework. The chemical shift of each nucleus is exquisitely sensitive to its electronic environment, while spin-spin coupling between adjacent nuclei reveals direct bonding pathways. This allows for the piecing together of molecular fragments into a cohesive whole, a process akin to solving a structural puzzle.

^1H NMR Spectral Analysis

The proton NMR spectrum provides a quantitative count of the different types of non-equivalent protons and their neighboring environments. For **3-Iodo-N-methyl-benzenamine**, we anticipate four distinct proton environments.

- **Aromatic Protons (C-H):** The four protons on the benzene ring are chemically non-equivalent due to the meta substitution pattern. Their signals will appear in the characteristic aromatic region (typically δ 6.5-8.0 ppm) and will exhibit complex splitting patterns (multiplets) due to coupling with their neighbors.
- **Amine Proton (N-H):** The proton on the nitrogen will likely appear as a broad singlet. Its chemical shift can be variable and is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
- **Methyl Protons (N-CH₃):** The three protons of the methyl group attached to the nitrogen are equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet.

Table 1: Predicted ^1H NMR Data for **3-Iodo-N-methyl-benzenamine** (400 MHz, CDCl₃)

Assigned Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
H-2	~7.15	t (triplet)	1H	Appears as a pseudo-triplet due to coupling with H-4 and H-6.
H-4	~7.05	ddd	1H	Coupled to H-2, H-5, and H-6 (small J).
H-5	~6.50	t (triplet)	1H	Shifted upfield by the electron-donating -NHCH ₃ group.
H-6	~6.60	ddd	1H	Shifted upfield by the -NHCH ₃ group.
N-H	~3.7 (variable)	br s (broad singlet)	1H	Broad due to quadrupolar relaxation and exchange.

| N-CH₃ | ~2.85 | s (singlet) | 3H | Characteristic shift for an N-methyl group on an aniline. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. With its seven carbon atoms, **3-Iodo-N-methyl-benzenamine** is expected to show seven distinct signals in its proton-decoupled ¹³C NMR spectrum.

- Aromatic Carbons: Six unique signals are expected for the benzene ring carbons. The carbon atom bonded to the iodine (C-3) will be significantly shielded due to the "heavy atom

effect," causing it to appear at a lower chemical shift than might otherwise be expected. The carbon bonded to the nitrogen (C-1) will be deshielded.

- Aliphatic Carbon: One signal is expected for the methyl carbon.

Table 2: Predicted ^{13}C NMR Data for **3-Iodo-N-methyl-benzenamine** (100 MHz, CDCl_3)

Assigned Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C-1	~148	Attached to the electronegative nitrogen atom.
C-2	~130	Aromatic CH.
C-3	~95	Attached to iodine; shielded by the heavy atom effect.
C-4	~122	Aromatic CH.
C-5	~118	Aromatic CH; shielded by the ortho $-\text{NHCH}_3$ group.
C-6	~112	Aromatic CH; shielded by the para $-\text{NHCH}_3$ group.

| N- CH_3 | ~31 | Typical for an N-methyl group on an aniline. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

- Sample Preparation: Dissolve approximately 10-20 mg of **3-Iodo-N-methyl-benzenamine** in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz). Ensure the instrument is properly tuned and the magnetic field is shimmed to homogeneity for optimal resolution.

- ^1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
- Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the spectra and calibrate the chemical shift scale using the TMS signal. Integrate the ^1H NMR signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise in Practice: The Causality of IR Absorption

The specific frequencies at which a molecule absorbs IR radiation are determined by the masses of the bonded atoms and the strength of the bonds connecting them. This direct physical relationship makes the presence of certain peaks a highly reliable indicator of specific functional groups. For **3-Iodo-N-methyl-benzenamine**, we are looking for the characteristic signatures of a secondary aromatic amine, an aromatic ring, and a C-I bond.

Interpretation of the IR Spectrum

Table 3: Characteristic IR Absorption Bands for **3-Iodo-N-methyl-benzenamine**

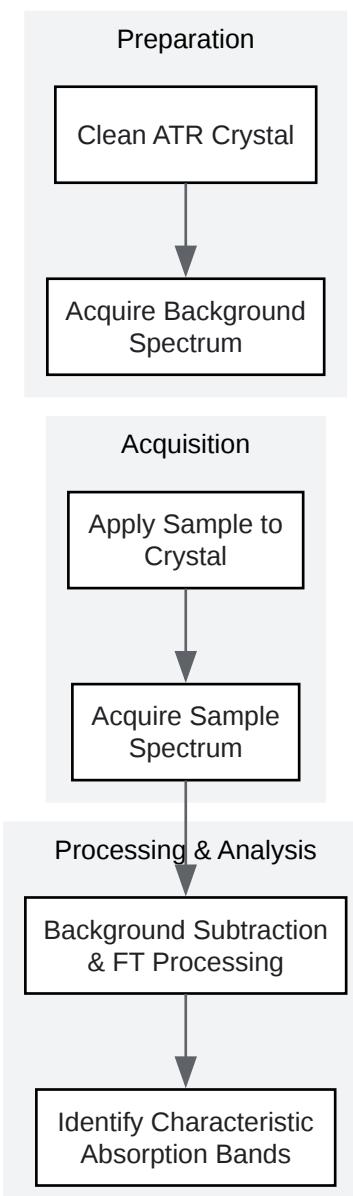
Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Significance
~3400	N-H Stretch	Medium, Sharp	Confirms the presence of a secondary amine. Primary amines would show two bands.[3]
3100-3000	Aromatic C-H Stretch	Medium	Indicates the aromatic ring C-H bonds.
2950-2800	Aliphatic C-H Stretch	Medium-Weak	Corresponds to the N-CH ₃ group. A specific N-methyl C-H stretch often appears near 2815 cm ⁻¹ .[3]
~1600, ~1500, ~1450	C=C Aromatic Ring Stretch	Strong-Medium	Characteristic "skeletal" vibrations of the benzene ring.
~1515	N-H Bend	Medium	Bending vibration of the secondary amine N-H bond.
~1320	C-N Stretch	Strong-Medium	Stretching of the aromatic carbon to nitrogen bond.
900-700	Aromatic C-H Out-of-Plane Bend	Strong	The pattern of these bands is diagnostic of the ring substitution. For 1,3-disubstitution, strong bands are expected around 780 cm ⁻¹ and 880 cm ⁻¹ .

| ~550 | C-I Stretch | Medium-Weak | Found in the low-frequency "fingerprint" region; confirms the presence of the iodo-substituent. |

Experimental Protocol: FT-IR Data Acquisition (ATR)

- Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
- Sample Application: Place a small amount of solid **3-Iodo-N-methyl-benzenamine** directly onto the ATR crystal.
- Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
- Data Processing: The instrument software will automatically perform the background subtraction and present the final spectrum in terms of transmittance or absorbance versus wavenumber.

Visualization: IR Analysis Workflow



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Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which can offer further structural clues.

Expertise in Practice: The Logic of Fragmentation

Under the high-energy conditions of Electron Ionization (EI), molecules not only ionize but also fragment in predictable ways, typically breaking at the weakest bonds. Analyzing these fragments allows us to confirm the presence of specific structural motifs. The C-I bond is relatively weak, making its cleavage a highly probable and diagnostically important fragmentation event for this molecule.

Interpretation of the Mass Spectrum (Electron Ionization)

- Molecular Ion (M^+): The parent molecule will lose an electron to form the molecular ion. A strong peak should be observed at $m/z = 233$, corresponding to the molecular weight of C_7H_8IN .^[1]
- Key Fragmentation Pathways:
 - Loss of Iodine: The most prominent fragmentation will be the cleavage of the C-I bond to lose an iodine radical ($I\cdot$, mass 127). This will result in a major fragment ion at $m/z = 106$. This fragment corresponds to the N-methyl-anilinium cation.
 - Loss of Methyl Group: A less favorable fragmentation is the loss of a methyl radical ($\cdot CH_3$, mass 15) from the molecular ion, which would yield a fragment at $m/z = 218$.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

m/z	Proposed Ion Structure	Description
233	$[C_7H_8IN]^+$	Molecular Ion (M^+)
218	$[C_6H_5IN]^+$	Loss of a methyl radical ($\cdot CH_3$) from the M^+

| 106 | $[C_7H_8N]^+$ | Loss of an iodine radical ($\cdot I$) from the M^+ ; likely the base peak. |

Experimental Protocol: EI-MS Data Acquisition

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
- Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.
- Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
- Data Output: The data is presented as a mass spectrum, a plot of relative ion abundance versus m/z .

Visualization: Primary Fragmentation Pathway

Caption: Dominant fragmentation of **3-Iodo-N-methyl-benzenamine** in EI-MS.

Conclusion: A Self-Validating Analytical Triad

The true power of spectroscopic analysis lies in the convergence of data from multiple, orthogonal techniques. The NMR data provides the detailed carbon-hydrogen framework and connectivity. The IR spectrum confirms the presence of the key functional groups (secondary amine, aromatic ring) predicted by the NMR. Finally, the mass spectrum provides the definitive molecular weight and shows fragmentation patterns (e.g., the loss of iodine) that are perfectly consistent with the proposed structure. Each technique validates the conclusions drawn from the others, creating a robust and trustworthy structural assignment for **3-Iodo-N-methyl-benzenamine**. This multi-faceted approach is the gold standard in modern chemical analysis, ensuring the scientific integrity required for advanced research and development.

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